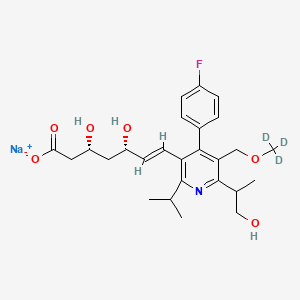

Hydroxycerivastatin-d3 (sodium)

Description

Hydroxycerivastatin-d3 (sodium) is a deuterium-labeled stable isotope analog of hydroxycerivastatin, a pharmacologically active metabolite of cerivastatin, a synthetic statin used to lower cholesterol. Its molecular formula is C₂₆H₃₀D₃FNNaO₆, with a molecular weight of 500.55 g/mol . This compound is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enhance analytical precision by compensating for matrix effects and instrument variability. Its sodium salt form improves solubility in aqueous matrices, making it ideal for biological sample analysis .

Properties

Molecular Formula |

C26H33FNNaO6 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-yl-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/q;+1/p-1/b10-9+;/t16?,19-,20-;/m1./s1/i4D3; |

InChI Key |

KXWIMFNOEPAPDJ-VALVPHAHSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)CO)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycerivastatin-d3 (sodium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Hydroxycerivastatin molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Hydroxycerivastatin-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Hydroxycerivastatin-d3 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form deuterated alcohols or other reduced forms.

Substitution: Deuterium atoms in the compound can be substituted with other isotopes or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alcohols .

Scientific Research Applications

Hydroxycerivastatin-d3 (sodium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products

Mechanism of Action

Hydroxycerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to an upregulation of low-density lipoprotein receptors and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

Table 1: Key Properties of Hydroxycerivastatin-d3 (Sodium) and Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application | Isotopic Labeling |

|---|---|---|---|---|---|

| Hydroxycerivastatin-d3 (sodium) | C₂₆H₃₀D₃FNNaO₆ | 500.55 | Not specified | LC-MS internal standard for cerivastatin | Deuterium (³H) |

| Rosuvastatin-D3 (sodium salt) | C₂₂H₂₄D₃FN₃O₆S·Na | 505.54 | 287714-41-4 | LC-MS internal standard for rosuvastatin | Deuterium (³H) |

| Tenivastatin Sodium Salt | C₂₅H₃₇O₈Na | 488.56 | 101314-97-0 | Impurity reference standard for statins | None |

| Simvastatin Hydroxy Acid Sodium Salt | C₂₅H₃₈O₈Na | 497.56 | 101314-97-0 | Metabolite analysis in pharmacokinetics | None |

Regulatory and Commercial Relevance

- Hydroxycerivastatin-d3 (sodium) is categorized under Cardiac Drugs and Stable Isotopes , with stringent compliance requirements for Good Laboratory Practice (GLP) .

- Rosuvastatin-D3 (sodium salt) is marketed for therapeutic drug monitoring , reflecting its alignment with clinical rather than industrial applications .

Research Findings and Limitations

- Hydroxycerivastatin-d3 (sodium) has demonstrated a linear dynamic range of 1–500 ng/mL in human plasma, with inter-day precision <5% .

- A 2024 study comparing deuterated and non-deuterated statin standards found that deuterium labeling reduces ion suppression effects by 30–40% in LC-MS, validating its necessity for high-sensitivity assays .

- Limitations include its high cost (≈$1,200 per 1 mg) compared to non-labeled analogs like Tenivastatin Sodium Salt (≈$200 per 100 mg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.